2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate
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Overview
Description
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C13H12N2O5 It is known for its unique structure, which includes a nitroquinoline moiety linked to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate typically involves the reaction of 5-nitroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate
- N-(2-((5-Nitroquinolin-8-yl)oxy)ethyl)acetamide
- Ethyl 2-(5-nitroquinolin-8-yl)oxyacetate
Comparison
This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-(5-nitroquinolin-8-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H12N2O5/c1-9(16)19-7-8-20-12-5-4-11(15(17)18)10-3-2-6-14-13(10)12/h2-6H,7-8H2,1H3 |
InChI Key |
IHUMNYKXSXBJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
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